molecular formula C19H32O7 B12394715 9-epi-Blumenol C |A-D-glucopyranoside

9-epi-Blumenol C |A-D-glucopyranoside

Cat. No.: B12394715
M. Wt: 372.5 g/mol
InChI Key: NYLNHNDMNOPWAZ-CODAKJSOSA-N
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Description

9-epi-Blumenol C is a naturally occurring compound that belongs to the class of megastigmane glucosides. It is an epimer of blumenol C, differing in the configuration at the C-9 position. This compound has been isolated from various plant species and is known for its allelopathic properties, which means it can influence the growth and development of neighboring plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-epi-Blumenol C typically involves the isolation from natural sources rather than synthetic routes. It has been isolated from the leaves of Metasequoia glyptostroboides through a series of chromatographic steps. The process includes the extraction of the leaves with aqueous methanol, followed by purification using silica gel chromatography .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for 9-epi-Blumenol C. The compound is primarily obtained through natural extraction processes from plant sources.

Chemical Reactions Analysis

Types of Reactions

9-epi-Blumenol C can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of 9-epi-Blumenol C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of 9-epi-Blumenol C depend on the specific reaction conditions. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.

Scientific Research Applications

9-epi-Blumenol C has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-epi-Blumenol C involves its interaction with specific molecular targets and pathways. In plants, it exerts its allelopathic effects by inhibiting the growth of neighboring plants through the release of allelopathic substances into the soil. This inhibition is achieved by interfering with the metabolic processes of the target plants, leading to reduced growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-epi-Blumenol C is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules. Its allelopathic properties and potential anti-inflammatory effects make it a compound of interest in various fields of research.

Properties

Molecular Formula

C19H32O7

Molecular Weight

372.5 g/mol

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13-,14+,15+,16-,17+,18+/m0/s1

InChI Key

NYLNHNDMNOPWAZ-CODAKJSOSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C

Origin of Product

United States

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